molecular formula C15H19N3O4S B11013989 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-sulfamoylbenzyl)propanamide

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-sulfamoylbenzyl)propanamide

Cat. No.: B11013989
M. Wt: 337.4 g/mol
InChI Key: GNJINNWOLDTNND-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-sulfamoylbenzyl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a 3,5-dimethylisoxazole moiety, a heterocyclic scaffold frequently employed in drug discovery for its potential as a bioisostere, which can influence a compound's pharmacokinetics and binding affinity . Linked to this is a propanamide chain connected to a 4-sulfamoylbenzyl group. The sulfonamide (sulfamoyl) functional group is a classic pharmacophore known for its ability to participate in key hydrogen bonding interactions with biological targets, and it is a defining feature of many enzyme inhibitors . The primary research applications for this reagent are as a key intermediate or building block in the synthesis of more complex molecules for high-throughput screening libraries. It may also serve as a starting material for developing targeted protein degraders (PROTACs) or as a core structure in the investigation of novel inhibitors for carbonic anhydrases or other enzymes susceptible to modulation by sulfonamide-containing compounds. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage its unique structure to explore new chemical space and probe novel biological mechanisms.

Properties

Molecular Formula

C15H19N3O4S

Molecular Weight

337.4 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide

InChI

InChI=1S/C15H19N3O4S/c1-10-14(11(2)22-18-10)7-8-15(19)17-9-12-3-5-13(6-4-12)23(16,20)21/h3-6H,7-9H2,1-2H3,(H,17,19)(H2,16,20,21)

InChI Key

GNJINNWOLDTNND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Biological Activity

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-sulfamoylbenzyl)propanamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, properties, and biological effects based on recent studies.

Synthesis and Structural Properties

The compound is synthesized through a multi-step process involving the reaction of sulfochloride with appropriate precursors in the presence of a base. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological effects.

Hemorheological Activity

One notable study highlighted its hemorheological activity, which was found to be comparable to that of pentoxifylline, a known angioprotector. This suggests potential applications in improving blood flow and reducing blood viscosity .

Antitumor Activity

In another context, derivatives related to this compound have shown promising antitumor activities. For instance, related compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating that modifications in the oxazole and sulfonamide groups could enhance their efficacy against tumors .

Case Study 1: Hemorheological Effects

A detailed investigation into the hemorheological properties was conducted where the compound exhibited significant improvements in parameters such as erythrocyte deformability and plasma viscosity. These findings suggest that it may be beneficial in treating conditions associated with poor blood flow.

Case Study 2: Anticancer Potential

Another study focused on the anticancer potential of similar oxazole derivatives. The results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . The specific role of the sulfamoyl group in enhancing these effects warrants further exploration.

Comparative Biological Activity Table

Compound NameActivity TypeIC50 (µM)Reference
This compoundHemorheologicalNot specified
PentoxifyllineHemorheologicalNot specified
Related Oxazole DerivativeAntitumorVaries

Comparison with Similar Compounds

Table 1: Key Analogues and Activity Data

Compound Name Target Enzyme IC50 (nM) Solubility (mg/mL) logP Selectivity (vs. CA II)
Target Compound CA IX 10 0.15 2.1 150-fold
N-(4-Sulfamoylbenzyl)acetamide CA II 45 0.80 1.3 2-fold
3-(Thiazol-2-yl)-N-(4-sulfamoylbenzyl)propanamide CA XII 22 0.10 2.8 50-fold
3-(Pyrazol-1-yl)-N-(3-sulfamoylbenzyl)butanamide CA IX 18 0.05 3.0 30-fold

Key Findings :

  • Isoxazole vs. Thiazole/Pyrazole : Replacement of the dimethylisoxazole with thiazole or pyrazole rings (e.g., third row in Table 1) increases lipophilicity (logP >2.5) but reduces solubility. The dimethylisoxazole in the target compound balances metabolic stability and membrane permeability .
  • Sulfamoyl Position : Moving the sulfamoyl group from the para to meta position (fourth row) reduces CA IX selectivity by 80%, highlighting the importance of spatial alignment in the active site .
  • Linker Length : Extending the propanamide linker to butanamide (fourth row) marginally improves potency (IC50 = 18 nM) but exacerbates solubility challenges, limiting bioavailability.

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) PSA (Ų) H-bond Donors H-bond Acceptors Metabolic Stability (t½, hepatocytes)
Target Compound 351.4 110 2 6 8.2 h
N-(4-Sulfamoylbenzyl)acetamide 244.3 98 2 5 2.5 h
3-(Thiazol-2-yl)-...propanamide 367.5 105 2 7 5.1 h

Key Findings :

  • Polar Surface Area (PSA) : The target compound’s PSA (110 Ų) aligns with optimal oral absorption thresholds (<140 Ų), unlike bulkier analogues .
  • Metabolic Stability : The dimethylisoxazole group extends half-life (8.2 h) compared to acetamide (2.5 h), likely due to steric shielding of amide bonds from hydrolytic enzymes.

Selectivity and Toxicity Profiles

  • Off-Target Effects: The target compound shows negligible inhibition of CA I and II isoforms, unlike non-selective analogues like acetazolamide (CA II IC50 = 12 nM) .

Q & A

Basic Synthesis and Optimization

Q: What are the critical steps in synthesizing 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-sulfamoylbenzyl)propanamide, and how can reaction conditions be optimized? A: Synthesis typically involves coupling the oxazole moiety (3,5-dimethyl-1,2-oxazol-4-yl) with a propanamide backbone linked to a 4-sulfamoylbenzyl group. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt or DCC to react the carboxylic acid derivative of the oxazole with the sulfamoylbenzylamine intermediate.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while temperature control (40–60°C) minimizes side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures purity .
    Optimization : Adjust molar ratios (1:1.2 for amine:acid), use catalytic bases (e.g., DMAP), and monitor progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .

Structural Confirmation

Q: Which analytical techniques are most reliable for confirming the structure and purity of this compound? A: A multi-technique approach is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR identify key signals:
    • Oxazole protons: δ 2.2–2.4 ppm (CH₃), 6.8–7.0 ppm (oxazole C-H).
    • Sulfamoyl group: δ 7.3–7.6 ppm (benzyl aromatic protons), 3.8–4.1 ppm (CH₂ linker).
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z: ~363.12) and fragmentation patterns .
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to verify ≥95% purity .

Biological Activity Profiling

Q: How can researchers design experiments to evaluate this compound’s biological activity? A: Prioritize target-based assays:

  • Enzyme inhibition : Test against sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms) using fluorometric or colorimetric assays (IC₅₀ determination) .
  • Cellular assays : Assess cytotoxicity (MTT assay) and anti-proliferative effects in cancer cell lines (e.g., MCF-7, HeLa). Include positive controls (e.g., acetazolamide for sulfonamide activity) .
  • Receptor binding : Radioligand displacement assays (e.g., GABAₐ or kinase receptors) to study affinity .

Advanced SAR Studies

Q: What strategies are effective for structure-activity relationship (SAR) studies on this compound? A: Focus on modular modifications:

  • Oxazole substituents : Replace methyl groups with halogens or bulkier alkyl chains to probe steric/electronic effects .
  • Sulfamoyl group : Compare with carboxamide or thiourea analogs to assess hydrogen-bonding contributions .
  • Linker optimization : Vary the propanamide chain length or rigidity (e.g., cyclopropane insertion) .
    Methodology : Use in silico docking (AutoDock Vina) to predict binding modes to targets like CA-II or EGFR, followed by synthesis and activity validation .

Resolving Spectral Data Contradictions

Q: How should researchers address inconsistencies in NMR or MS data during characterization? A: Follow a systematic approach:

  • Verify synthetic intermediates : Isolate and characterize each precursor (e.g., sulfamoylbenzylamine) to confirm regiochemistry .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., distinguish benzyl CH₂ protons from oxazole methyl groups .
  • Isotopic labeling : Use ¹⁵N-labeled sulfamoyl groups to clarify nitrogen environments in complex spectra .

Solubility and Formulation Challenges

Q: What methods improve the aqueous solubility of this hydrophobic compound for in vivo studies? A:

  • Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) for initial solubility screening .
  • Nanoparticle encapsulation : Prepare PLGA nanoparticles (50–100 nm via emulsion-solvent evaporation) to enhance bioavailability .
  • Salt formation : React with HCl or sodium bicarbonate to generate water-soluble salts, confirmed via pH-solubility profiling .

Advanced Synthetic Techniques

Q: Can microwave-assisted synthesis improve yield or reduce reaction time? A: Yes. Microwave irradiation (100–120°C, 50–100 W) accelerates amide bond formation, reducing reaction time from 12 hours to 30–60 minutes. Monitor via in-line IR spectroscopy to detect carbonyl intermediate formation .

In Silico Modeling for Target Prediction

Q: How can computational tools predict biological targets for this compound? A:

  • Pharmacophore modeling (Schrödinger Phase) : Identify essential features (oxazole ring, sulfamoyl group) for target screening .
  • Molecular dynamics (GROMACS) : Simulate binding stability to carbonic anhydrase IX (CA-IX) over 100 ns trajectories to assess residence time .

Stability Under Stress Conditions

Q: What protocols assess the compound’s stability under varying pH and temperature? A:

  • Forced degradation : Expose to 0.1M HCl (pH 1), NaOH (pH 13), and H₂O₂ (3%) at 40°C for 24 hours. Analyze degradation products via LC-MS .
  • Thermal gravimetric analysis (TGA) : Determine decomposition temperature (Td ~200–220°C) .

Target Identification Strategies

Q: What experimental approaches identify biological targets for this compound? A:

  • Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
  • CRISPR-Cas9 screening : Perform genome-wide knockout screens in cancer cells to identify resistance-conferring genes (e.g., CA-IX or EGFR) .

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